![molecular formula C26H27N5O4 B2425854 benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844832-66-2](/img/no-structure.png)

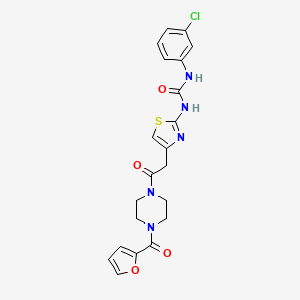

benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on spectral data, elemental analyses, and alternative synthetic routes.

Molecular Structure Analysis

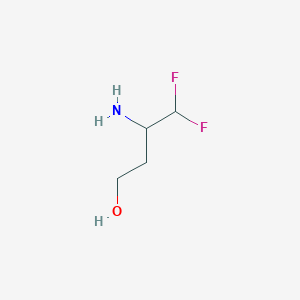

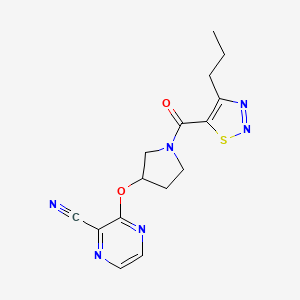

The molecular formula of benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is C₂₇H₂₉N₅O₄ , with an average mass of 487.550 Da . The compound likely exhibits intricate interactions due to its fused heterocyclic rings and functional groups.

Scientific Research Applications

Synthesis Approaches:

- The synthesis of various derivatives related to benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has been explored in several studies. For instance, the acylation of specific pyrimidine triones led to the formation of 6-methyl(ethyl)-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrano[2,3-d]pyrimidin-5-ium perchlorates. Further hydrolysis and cyclocondensation processes resulted in the synthesis of various pyrimidine derivatives (Tolkunov et al., 2013).

- Another study focused on the synthesis of 5,6-dihydrothieno(and furo)pyrimidines with an active methine group. This involved the reaction of specific carbonitriles with ethyl acetoacetate or dialkyl malonates to yield corresponding ethyl 2-(5,6-dihydro-2-phenylthieno(and furo)[2,3-d]pyrimidin-4-yl)-3-oxobutanoates (Maruoka et al., 2001).

Characterization and Properties:

- Research into the crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, has provided insights into the molecular conformations and interactions within the crystal lattice. This study revealed specific dihedral angles and hydrogen bonding patterns, contributing to the understanding of the structural characteristics of related compounds (Li et al., 2015).

- The characterization of substituted aryl meroterpenoids from red seaweed Hypnea musciformis highlighted the potential antioxidant activities of these compounds. The study found that these meroterpenoids exhibit significant radical inhibiting and Fe(2+) ion chelating activities, suggesting their potential use as antioxidants in pharmaceutical and food industries (Chakraborty et al., 2016).

Future Directions

: Abdelhamid, A. O., El Sayed, I. E., Hussein, M. Z., & Mangoud, M. M. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines. Molecules, 21(8), 1072. DOI: 10.3390/molecules21081072

: ChemSpider. (n.d.). *Benzyl [9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 4-ethylbenzaldehyde with urea to form 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, which is then benzylated to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "urea", "ethyl bromoacetate", "benzyl alcohol", "potassium carbonate", "acetic acid", "ethanol" ], "Reaction": [ "Condensation of 4-ethylbenzaldehyde with urea in ethanol to form 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine", "Reaction of 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine with ethyl bromoacetate, potassium carbonate, and acetic acid in ethanol to form ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate", "Benzylation of ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate with benzyl alcohol and potassium carbonate in ethanol to form benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate" ] } | |

CAS RN |

844832-66-2 |

Product Name |

benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

Molecular Formula |

C26H27N5O4 |

Molecular Weight |

473.533 |

IUPAC Name |

benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

InChI |

InChI=1S/C26H27N5O4/c1-3-18-10-12-20(13-11-18)29-14-7-15-30-22-23(27-25(29)30)28(2)26(34)31(24(22)33)16-21(32)35-17-19-8-5-4-6-9-19/h4-6,8-13H,3,7,14-17H2,1-2H3 |

InChI Key |

CFFGIONDSIUGHZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

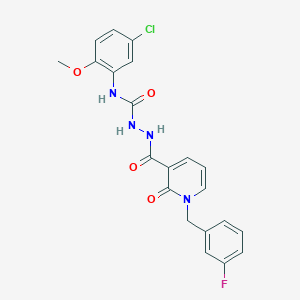

![N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2425771.png)

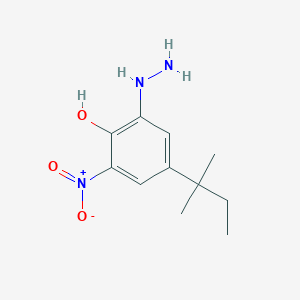

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)

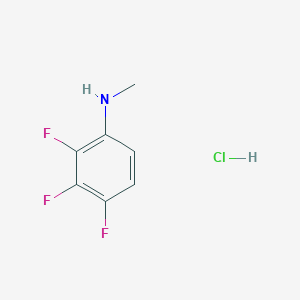

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole](/img/structure/B2425780.png)

![3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425792.png)

![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)